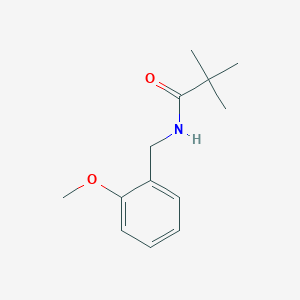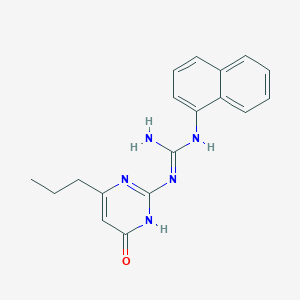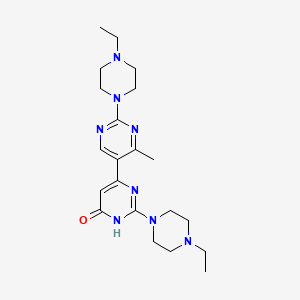![molecular formula C21H21NO2 B6053645 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as EPC, is a synthetic compound that has gained attention due to its potential applications in scientific research. EPC is a member of the class of compounds known as cyclohexanediones, which have been shown to exhibit various biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, this compound has been shown to have antiviral activity against certain viruses, such as the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored for future use. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One direction is to further investigate its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Finally, more research is needed to fully understand the potential side effects of this compound and to determine its safety for use in humans.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it exhibits various biological and pharmacological activities. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesemethoden
The synthesis of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione involves the reaction of 2-ethylphenylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate and results in the formation of this compound as a yellow crystalline solid with a melting point of 167-170°C.
Wissenschaftliche Forschungsanwendungen
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that this compound exhibits anticancer, anti-inflammatory, and antiviral activities. This compound has also been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-[(2-ethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-15-8-6-7-11-19(15)22-14-18-20(23)12-17(13-21(18)24)16-9-4-3-5-10-16/h3-11,14,17,23H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUEIXMUKESIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)



![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)

![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
